Dotatate acetate

Vue d'ensemble

Description

DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .

Synthesis Analysis

Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .

Molecular Structure Analysis

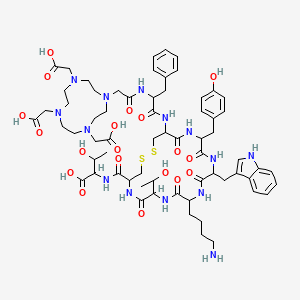

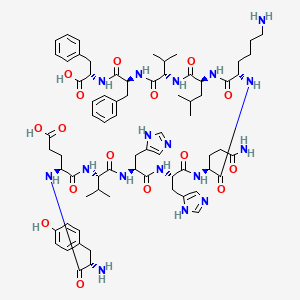

The molecular formula of DOTATATE acetate is C67H94N14O21S2 . The molecular weight is 1495.69 .

Chemical Reactions Analysis

DOTATATE acetate can be labelled with radionuclides for PET imaging and PRRT .

Physical And Chemical Properties Analysis

The physical and chemical properties of DOTATATE acetate include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .

Applications De Recherche Scientifique

Radiochemical Preparation and Clinical Translation : A study by (Mitra et al., 2021) demonstrated the effective use of in-house-produced 90Y-Acetate from high-level liquid waste for the formulation of 90Y-DOTATATE. This research is crucial for producing clinical-grade radiochemicals for treating neuroendocrine tumors.

Radionuclide Generators and Ga-DOTATATE Preparations : Research by (Sudbrock et al., 2014) focused on the characterization of SnO2-based 68Ge/68Ga generators and their application in creating 68Ga-DOTATATE, highlighting its increasing importance in nuclear medicine.

Management of Neuroendocrine Tumors : A study by (Herrmann et al., 2015) explored the impact of 68Ga-DOTATATE PET/CT on managing neuroendocrine tumors, indicating a significant change in the management approach based on DOTATATE imaging.

Scaled-up Radiolabelling for Clinical Use : The work by (Rossouw & Breeman, 2012) showed an improved process for radiolabelling DOTATATE with 68Ga, suggesting better clinical applications due to high radiochemical yields.

Kit Preparation Method for Ga-68 Labeled DOTATATE : (Prince et al., 2018) researched optimizing labeling conditions for Ga-68 DOTATATE, which is essential for the effective use of DOTATATE kits in clinical settings.

Phase 3 Trial for Neuroendocrine Tumors : (Strosberg et al., 2017) conducted a phase 3 trial of 177Lu-Dotatate for treating midgut neuroendocrine tumors, demonstrating its efficacy and safety.

Development of User-Friendly DOTA-Peptide Kit Formulations : Research by (Prince et al., 2017) aimed at developing single vial DOTA-peptide kits for use with SnO2-based 68Ge/68Ga generators, enhancing the practicality of peptide receptor radionuclide therapy.

Simplified Labelling Procedure for Clinical Radiopharmaceuticals : A study by (Mueller et al., 2012) presented a simplified method for labelling DOTA conjugated peptides, crucial for the efficient production of clinical radiopharmaceuticals.

Comparative Study of DOTATOC and DOTATATE : Research by (Forrer et al., 2004) compared the biodistribution and dosimetry of 111In-DOTATOC and 111In-DOTATATE, providing insights into their therapeutic effectiveness.

Lutetium-labelled Peptides for Neuroendocrine Tumor Therapy : (Kam et al., 2012) explored the use of 177Lu-labelled somatostatin analogues like DOTATATE in neuroendocrine tumor therapy, showing promising results in terms of tumor regression and symptom improvement.

Orientations Futures

Propriétés

IUPAC Name |

2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFLVLMYXXNJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N14O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)